2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid

Beschreibung

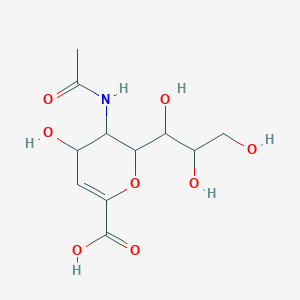

2-Deoxy-2,3-didehydro-N-acetylneuraminic acid, commonly known as DANA, is a sialidase inhibitor. It was the first compound identified to inhibit the activity of sialidase enzymes, which are crucial for the proliferation of influenza viruses. DANA is derived from sialic acid and plays a significant role in antiviral research, particularly in the development of treatments for influenza.

Eigenschaften

IUPAC Name |

3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO8/c1-4(14)12-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINJZWSZQKHCIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24967-27-9 | |

| Record name | N-acetyl-2,3-didehydro-2-deoxyneuraminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

DANA wird durch Dehydratisierung der C2-Hydroxylgruppe der Sialinsäure synthetisiert. Der Prozess beinhaltet die Entfernung eines Wassermoleküls aus der Sialinsäurestruktur, was zur Bildung von DANA führt. Der Austausch der Hydroxylgruppe an der C4-Position durch eine Aminogruppe erhöht die Bindungsaffinität der Verbindung signifikant, was zur Bildung von 4-Amino-DANA führt, einem stärkeren Inhibitor .

Industrielle Produktionsmethoden

Die industrielle Produktion von DANA beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet typischerweise den Einsatz von automatisierten Flüssigkeitshandhabern zur präzisen Zugabe von Reagenzien und zur Kontrolle der Reaktionsbedingungen. Die synthetisierte Verbindung wird dann mittels Techniken wie Kristallisation oder Chromatographie gereinigt, um die gewünschten Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DANA unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: DANA kann oxidiert werden, um verschiedene Derivate mit veränderter Bindungsaffinität zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an DANA verändern und möglicherweise seine inhibitorischen Eigenschaften verbessern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit DANA verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um optimale Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene DANA-Derivate mit verbesserter Bindungsaffinität und inhibitorischer Aktivität.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

DANA übt seine Wirkungen aus, indem es die Aktivität von Sialidase-Enzymen hemmt. Diese Enzyme sind für die Spaltung von Sialinsäureresten von Glykoproteinen und Glykolipiden verantwortlich, ein entscheidender Schritt bei der Freisetzung viraler Partikel aus infizierten Zellen. Durch die Hemmung von Sialidase verhindert DANA die Ausbreitung des Virus auf neue Zellen und begrenzt so die Infektion.

Wirkmechanismus

DANA exerts its effects by inhibiting the activity of sialidase enzymes. These enzymes are responsible for cleaving sialic acid residues from glycoproteins and glycolipids, a crucial step in the release of viral particles from infected cells. By inhibiting sialidase, DANA prevents the spread of the virus to new cells, thereby limiting the infection .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zanamivir: Ein weiterer Sialidase-Inhibitor, der als antivirales Medikament eingesetzt wird.

Oseltamivir: Ein weit verbreitetes antivirales Medikament, das die Sialidase-Aktivität hemmt.

Peramivir: Ein Sialidase-Inhibitor zur Behandlung von Influenza.

Einzigartigkeit von DANA

DANA ist einzigartig durch seine panselektive Hemmung aller menschlichen Neuraminidase-Isoenzyme, was es zu einer vielseitigen Verbindung für die Untersuchung der Sialidase-Hemmung macht. Seine Struktur ermöglicht verschiedene Modifikationen, die zur Entwicklung potenterer Derivate führen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.